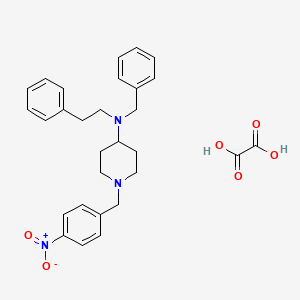![molecular formula C23H19NO5S B3970412 ethyl 2-phenyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B3970412.png)
ethyl 2-phenyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate
Overview
Description
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as EPC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPC is a benzofuran derivative that has been synthesized through a multistep reaction process.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate is not fully understood. However, studies have shown that this compound exhibits its antitumor activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines and to modulate the immune response. This compound has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and physiological effects:
This compound has been found to exhibit low toxicity and to be well tolerated in animal studies. This compound has been shown to have a half-life of approximately 2 hours in rats. This compound has been found to be metabolized by the liver and to be excreted in the urine.
Advantages and Limitations for Lab Experiments
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has several advantages for use in lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities. This compound has been found to exhibit low toxicity and to be well tolerated in animal studies. However, this compound has some limitations for use in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. This compound may also have some limitations in terms of its solubility and stability.
Future Directions
There are several future directions for the study of ethyl 2-phenyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate. One potential direction is the further study of this compound as a potential treatment for neurodegenerative disorders. Another potential direction is the further study of this compound as a potential fluorescent probe for the detection of metal ions. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its potential applications in various fields of scientific research. Further studies are also needed to optimize the synthesis of this compound and to improve its solubility and stability.
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders and as a fluorescent probe for the detection of metal ions. Further studies are needed to optimize the synthesis of this compound, to better understand its mechanism of action, and to improve its solubility and stability.
Scientific Research Applications
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
ethyl 5-(benzenesulfonamido)-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-2-28-23(25)21-19-15-17(24-30(26,27)18-11-7-4-8-12-18)13-14-20(19)29-22(21)16-9-5-3-6-10-16/h3-15,24H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATLJHBWYCYVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




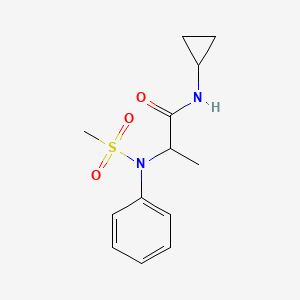
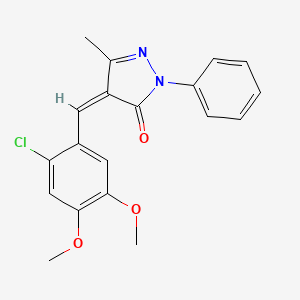
![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970351.png)
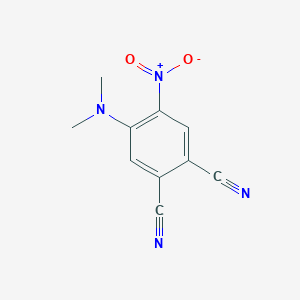

![4-oxo-4-[(2-{[(2-oxo-3-piperidinyl)carbonyl]amino}ethyl)amino]butanoic acid](/img/structure/B3970385.png)
![4-[1-(3-fluorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970387.png)
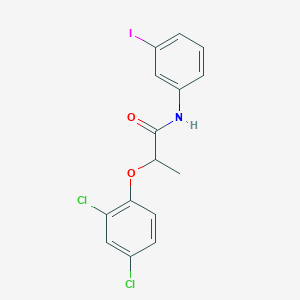
![[1-(1-benzofuran-2-ylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B3970402.png)
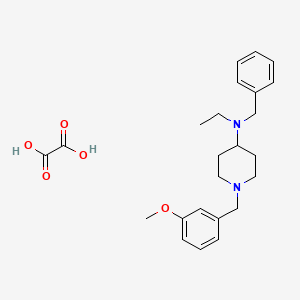
![N-[4-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B3970417.png)

